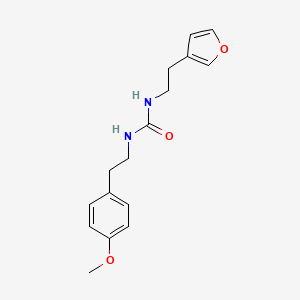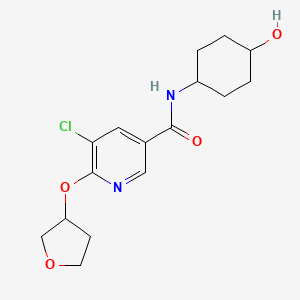![molecular formula C13H15N3O2S B2795704 Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate CAS No. 890013-62-4](/img/structure/B2795704.png)
Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R-O-CO-NR’R’‘, where R, R’, and R’’ can be a variety of atoms or groups of atoms. The specific compound you mentioned seems to contain a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a thiazole ring attached to a carbamate group. Thiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The carbamate group (O-CO-NR’R’') would be attached to one of the nitrogen atoms in the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. Some general properties of carbamates can be predicted, such as their polarity and potential for hydrogen bonding .Applications De Recherche Scientifique
Chemical Properties and Occurrence
Ethyl carbamate (EC) or urethane is widely found at low levels in many fermented foods and beverages. Despite its low concentration range, ethyl carbamate is classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC). Its formation mechanisms vary from simple ethanolysis of urea in fermented foods to complex chemical reactions in alcoholic beverages. Ethyl carbamate's presence and concentrations are influenced by various factors, including the fermentation process and the raw materials used. This understanding is crucial for developing strategies to minimize EC levels in food and beverages, enhancing food safety and consumer health (Weber & Sharypov, 2009).
Toxicological Concerns and Assessment
The genotoxic and carcinogenic properties of ethyl carbamate have prompted extensive research into its effects on health. Studies have shown that ethyl carbamate induces tumors in various animals and possesses a carcinogenic influence that is greater in neonatal mice, suggesting a need for careful consideration of its presence in food products. The evaluation of its toxic effects is essential for establishing safe consumption levels and for the regulatory assessment of food and beverage safety (Field & Lang, 1988).
Analytical Detection and Reduction Strategies
Advancements in analytical techniques have improved the detection of ethyl carbamate in foods and beverages, facilitating the monitoring of its levels. These methods range from gas chromatography coupled to mass spectrometry (GC-MS) to high-performance liquid chromatography (HPLC), enabling precise quantification. Additionally, various strategies have been developed to reduce EC levels, including optimizing fermentation conditions and removing precursors through enzymatic and chemical methods. Such strategies are critical for mitigating ethyl carbamate's health risks while maintaining the quality of fermented products (Zhao Gong-ling, 2009).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways and have downstream effects on cellular processes.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-18-13(17)16-11-10(15-12(14)19-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQZVIVGUNJFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(S1)N)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

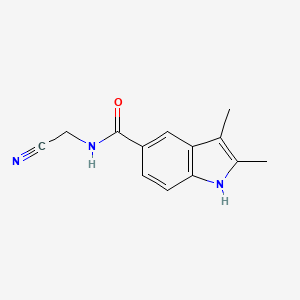

![2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795624.png)
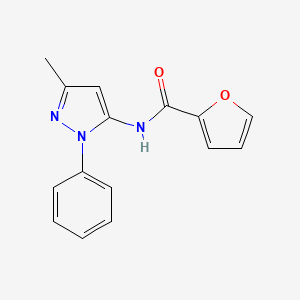
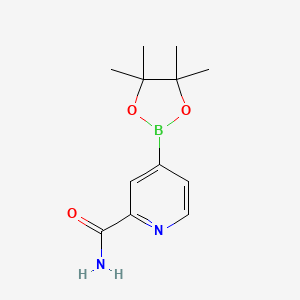

![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2795631.png)
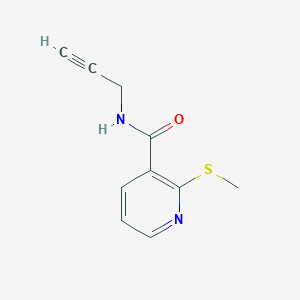
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2795633.png)
![methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2795634.png)

